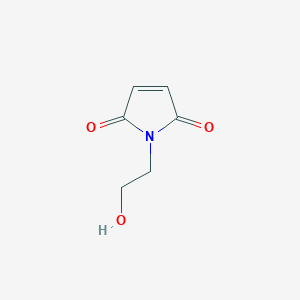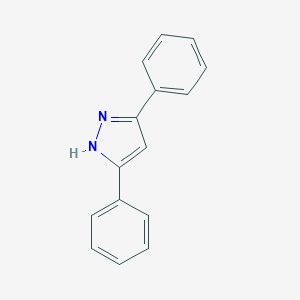![molecular formula C20H10N2O4 B074048 5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone CAS No. 1503-48-6](/img/structure/B74048.png)
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone
描述
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone is an organic compound with the molecular formula C20H10N2O4. It is a derivative of quinacridone and is known for its intense yellow color and low solubility in organic media . This compound is primarily used as a pigment due to its vibrant color and stability .
准备方法
Synthetic Routes and Reaction Conditions
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone can be synthesized through the oxidation of dihydroquinacridone. One common method involves using an alkali metal chlorate as the oxidizing agent in an aqueous acidic medium, often in the presence of vanadium pentoxide . The reaction typically occurs at elevated temperatures ranging from 75°C to 100°C .
Industrial Production Methods
In industrial settings, quinacridonequinone is produced by oxidizing a 6,13-dihydroquinacridone compound in a solvent where the compound is easily dissolved. The oxidizing agent used can vary, but common choices include non-metal oxidants . The process is designed to be economically and environmentally advantageous .
化学反应分析
Types of Reactions
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone undergoes several types of chemical reactions, including:
Oxidation: Conversion of dihydroquinacridone to quinacridonequinone.
Reduction: Can be reduced back to dihydroquinacridone under specific conditions.
Substitution: Various substituents can be introduced to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Alkali metal chlorates, vanadium pentoxide.
Reducing Agents: Hydrogen or other reducing agents under controlled conditions.
Solvents: Aqueous acidic mediums, organic solvents for specific reactions.
Major Products
The primary product of these reactions is quinacridonequinone itself, but depending on the reaction conditions, derivatives and substituted quinacridonequinones can also be formed .
科学研究应用
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Investigated for its potential use in biological staining and imaging due to its intense color.
Medicine: Explored for its potential therapeutic properties, although this area is still under research.
作用机制
The mechanism by which quinacridonequinone exerts its effects is primarily through its interaction with light and its stability under various conditions. It acts as a pigment by absorbing specific wavelengths of light, which gives it its characteristic color . The molecular structure allows it to form stable bonds, making it resistant to degradation .
相似化合物的比较
Similar Compounds
Quinacridone: Another derivative of quinacridone, known for its use as a pigment in various applications.
Dihydroquinacridone: The reduced form of quinacridonequinone, used in similar applications but with different properties.
Uniqueness
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone is unique due to its intense yellow color and high stability, which makes it particularly valuable as a pigment in applications requiring long-lasting color and resistance to environmental factors . Its low solubility in organic media also sets it apart from other pigments, making it suitable for specific industrial applications .
属性
IUPAC Name |
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N2O4/c23-17-9-5-1-3-7-11(9)21-15-13(17)19(25)16-14(20(15)26)18(24)10-6-2-4-8-12(10)22-16/h1-8H,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLLMGLKCVSKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=O)C4=C(C3=O)NC5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044838 | |
| Record name | Quinacridonequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1503-48-6 | |
| Record name | Quinacridonequinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1503-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinacridonequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinacridonequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINACRIDONEQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2N62Q51YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
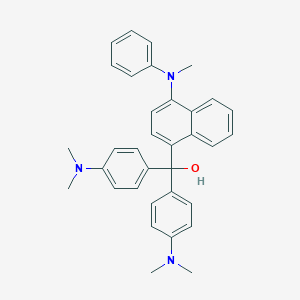
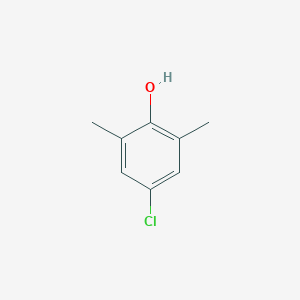
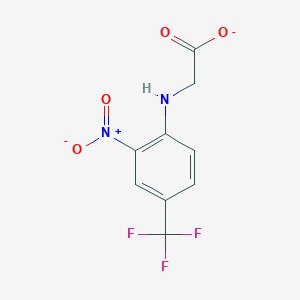
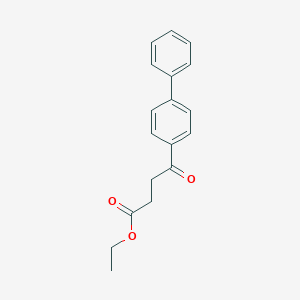
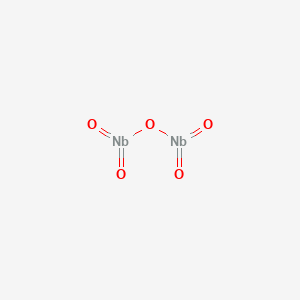
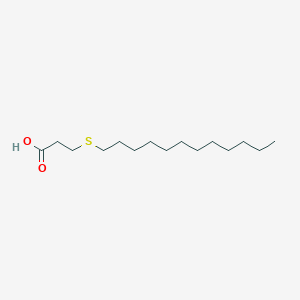

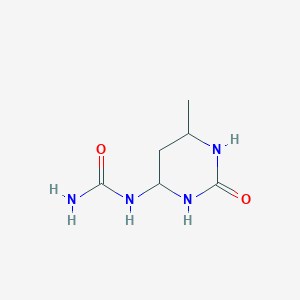

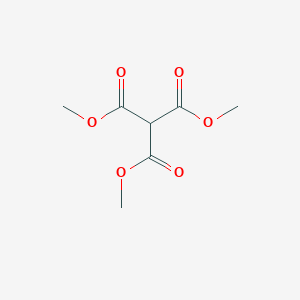
![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)
